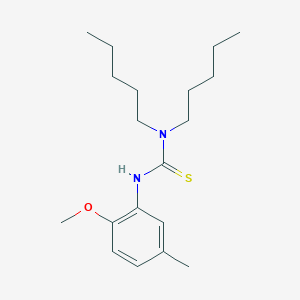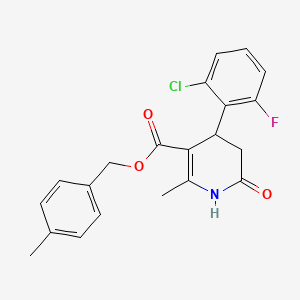
N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea
Overview
Description
N-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea, also known as MMPTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to metal ions and has been used in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea involves its ability to bind to metal ions, specifically copper and zinc ions. N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea can form stable complexes with these metal ions, thereby inhibiting their biological functions. In the case of copper-zinc superoxide dismutase, N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea binds to the copper ion in the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea can inhibit the activity of copper-zinc superoxide dismutase, leading to increased oxidative stress in cells. N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea in lab experiments is its ability to selectively bind to copper and zinc ions. This property allows for the study of metalloenzymes and metalloproteins in a controlled manner. However, one of the limitations of using N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea is its potential toxicity. N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea has been shown to induce cytotoxicity in some cell types, and caution should be taken when using this compound in experiments.
Future Directions
There are several future directions for the study of N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea. One area of interest is the development of N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of interest is the study of the role of copper and zinc ions in disease states, such as neurodegenerative diseases. Additionally, the use of N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea in imaging techniques, such as positron emission tomography, has potential applications in the diagnosis and monitoring of disease states.
Scientific Research Applications
N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea has been used in various scientific research areas, including bioinorganic chemistry, neuroscience, and pharmacology. N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea is known for its ability to chelate with metal ions, specifically copper and zinc ions. This property has been utilized in the study of metalloenzymes and metalloproteins. N'-(2-methoxy-5-methylphenyl)-N,N-dipentylthiourea has also been used as a selective inhibitor of copper-zinc superoxide dismutase, an enzyme that plays a crucial role in oxidative stress and neurodegenerative diseases.
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1,1-dipentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OS/c1-5-7-9-13-21(14-10-8-6-2)19(23)20-17-15-16(3)11-12-18(17)22-4/h11-12,15H,5-10,13-14H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFMSQIDKXWVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753837.png)
![N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![2,3-dimethyl-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4753876.png)
![ethyl 6-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4753889.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4753896.png)
![N-[2-(dimethylamino)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753898.png)
![ethyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4753904.png)
![N-({4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4753919.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4753935.png)
![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)
